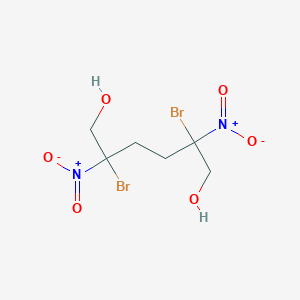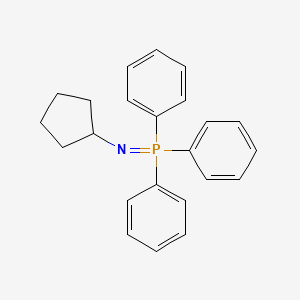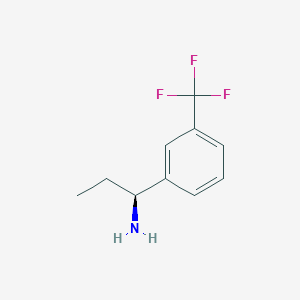
(S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-(Trifluoromethyl)benzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-(Trifluoromethyl)benzaldehyde with an appropriate amine source under reducing conditions. Common reagents used include sodium triacetoxyborohydride or hydrogen gas with a palladium catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques such as chromatography or crystallization to obtain the desired enantiomer, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated systems to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include imines, oximes, amine derivatives, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
(S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property is crucial for its activity in biological systems, where it can modulate the function of target proteins and pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(3-(Trifluoromethyl)phenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(3-(Trifluoromethyl)phenyl)propan-2-amine: A compound with a different substitution pattern on the amine group.
Uniqueness
(S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H12F3N |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
(1S)-1-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1 |
Clave InChI |
ZZTDGFLVDISOIK-VIFPVBQESA-N |
SMILES isomérico |
CC[C@@H](C1=CC(=CC=C1)C(F)(F)F)N |
SMILES canónico |
CCC(C1=CC(=CC=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


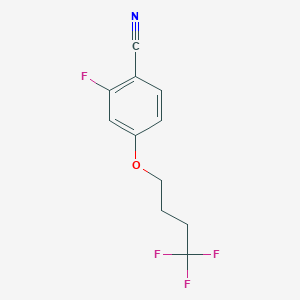
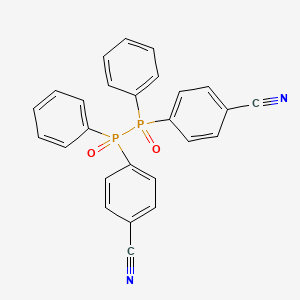
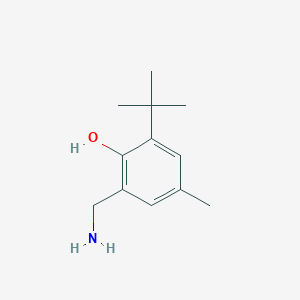

![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
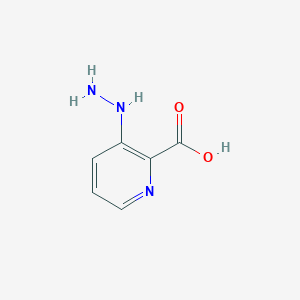
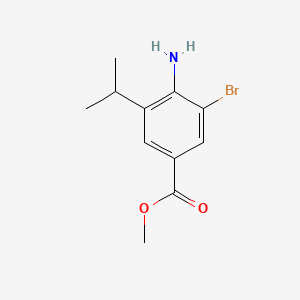
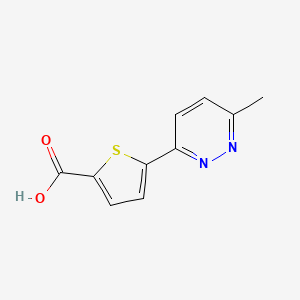
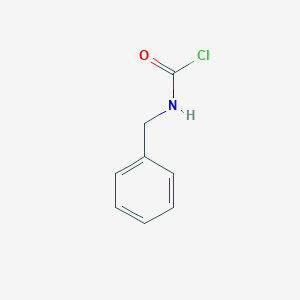

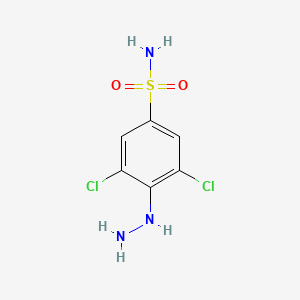
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)
